molecular formula C21H21ClN2OS2 B10782172 1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

Cat. No.: B10782172
M. Wt: 417.0 g/mol
InChI Key: YDIMTSKBEXCNQL-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SCH-32227 are not widely documented in public literature. the preparation of protein farnesyltransferase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

SCH-32227, as a protein farnesyltransferase inhibitor, primarily undergoes reactions related to its inhibitory activity. These reactions include:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations. The major products formed from these reactions are typically derivatives or analogs of SCH-32227 with modified functional groups .

Scientific Research Applications

SCH-32227 has been primarily studied for its potential therapeutic applications in the treatment of neoplasms (cancers). As a protein farnesyltransferase inhibitor, it has shown promise in inhibiting the growth of cancer cells by interfering with the post-translational modification of proteins essential for cell proliferation and survival. Additionally, SCH-32227 has been explored in various preclinical studies to understand its efficacy and safety profile .

Mechanism of Action

The mechanism of action of SCH-32227 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a critical post-translational modification that allows proteins to anchor to cell membranes and perform their functions. By inhibiting this enzyme, SCH-32227 prevents the proper localization and function of target proteins, leading to the disruption of cellular processes essential for cancer cell growth and survival .

Comparison with Similar Compounds

SCH-32227 can be compared with other protein farnesyltransferase inhibitors, such as tipifarnib and lonafarnib. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties. SCH-32227 is unique in its specific molecular structure, which may confer distinct advantages or limitations in its therapeutic application .

Similar compounds include:

Properties

Molecular Formula

C21H21ClN2OS2

Molecular Weight

417.0 g/mol

IUPAC Name

1-[[1-[(2-chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

InChI

InChI=1S/C21H21ClN2OS2/c22-21-15(7-10-26-21)12-25-20-18(11-24-9-8-23-13-24)27-17-6-5-14-3-1-2-4-16(14)19(17)20/h5-10,13,18,20H,1-4,11-12H2

InChI Key

YDIMTSKBEXCNQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C(C(S3)CN4C=CN=C4)OCC5=C(SC=C5)Cl

Origin of Product

United States

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